molecular formula C12H14ClFO2 B8124789 tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

Cat. No.: B8124789
M. Wt: 244.69 g/mol
InChI Key: IJWKGJPGFNCHMD-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate: is an organic compound with the molecular formula C12H14ClFO2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate typically involves the esterification of 5-chloro-2-fluoro-4-methylbenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also be investigated for its potential therapeutic properties .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new products and technologies .

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chlorine and fluorine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • tert-Butyl 4-chlorobenzoate
  • tert-Butyl 2-fluorobenzoate
  • tert-Butyl 4-methylbenzoate

Comparison: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns and reactivity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

tert-butyl 5-chloro-2-fluoro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO2/c1-7-5-10(14)8(6-9(7)13)11(15)16-12(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWKGJPGFNCHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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